Chlorhydrate de 1-phénylpiperidin-4-one

Vue d'ensemble

Description

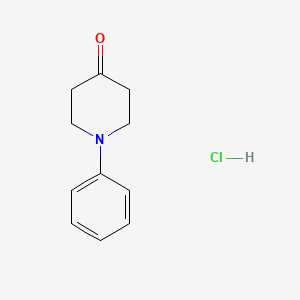

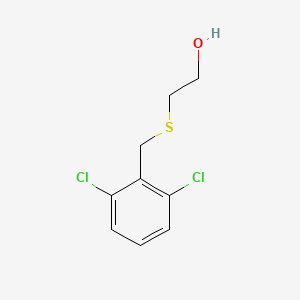

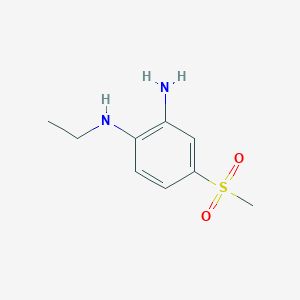

1-Phenylpiperidin-4-one hydrochloride is a chemical compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 . It is primarily used for research and development purposes .

Molecular Structure Analysis

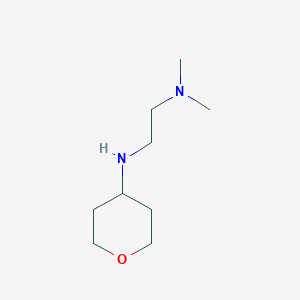

The molecular structure of 1-Phenylpiperidin-4-one hydrochloride consists of a six-membered piperidine ring with a phenyl group and a ketone functional group .

Chemical Reactions Analysis

Piperidine derivatives, including 1-Phenylpiperidin-4-one, can undergo a variety of intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Physical And Chemical Properties Analysis

1-Phenylpiperidin-4-one hydrochloride is a powder with a molecular weight of 211.69 . The compound is stored at a temperature of 4 degrees Celsius .

Applications De Recherche Scientifique

Synthèse de dérivés de la pipéridine

Le chlorhydrate de 1-phénylpiperidin-4-one sert d’intermédiaire clé dans la synthèse de divers dérivés de la pipéridine. Ces dérivés sont essentiels au développement de nouveaux produits pharmaceutiques en raison de leur présence dans de nombreuses classes de médicaments . La structure du composé permet des modifications qui peuvent conduire à la création de molécules pharmacologiquement actives diverses.

Agents antimicrobiens

Des recherches ont montré que les dérivés de la pipéridin-4-one présentent une activité antimicrobienne significative . Le this compound peut être utilisé pour synthétiser des composés ayant un potentiel en tant que nouveaux agents antibactériens et antifongiques, répondant ainsi à la préoccupation croissante de la résistance aux antimicrobiens.

Applications pharmacologiques

En pharmacologie, les dérivés de la pipéridine, y compris ceux dérivés du this compound, se retrouvent dans plus de vingt classes de médicaments . Il s’agit notamment des agents anticancéreux, des thérapies de la maladie d’Alzheimer, des antibiotiques, des analgésiques et des antipsychotiques, soulignant la polyvalence du composé dans le développement de médicaments.

Synthèse organique

Le composé est utilisé en synthèse organique, où il sert de bloc de construction pour construire des molécules complexes . Sa réactivité le rend adapté à diverses réactions chimiques, contribuant à la synthèse de composés ayant les activités biologiques souhaitées.

Chimie médicinale

En chimie médicinale, le this compound est utilisé pour créer des composés qui constituent la base de nouveaux médicaments . Son rôle dans la synthèse de dérivés de la pipéridine est important en raison de leur présence répandue dans les produits pharmaceutiques approuvés par la FDA.

Chimie analytique

Bien que des applications spécifiques du this compound en chimie analytique ne soient pas directement signalées, ses dérivés sont souvent utilisés comme étalons ou réactifs dans les méthodes analytiques . Ils peuvent aider à la quantification et à l’identification de substances dans un mélange.

Safety and Hazards

Orientations Futures

Piperidines, including 1-Phenylpiperidin-4-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mécanisme D'action

Target of Action

It’s known that piperidine derivatives, which include 1-phenylpiperidin-4-one hydrochloride, play a significant role in the pharmaceutical industry .

Mode of Action

It’s known that piperidine derivatives have various pharmacological applications . More research is needed to understand the specific interactions of 1-Phenylpiperidin-4-one Hydrochloride with its targets.

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Result of Action

1-Phenylpiperidin-4-one is a synthetic molecule that is used as an antiviral drug. It has been shown in vivo and in vitro against viruses such as HIV, influenza A virus, and herpes simplex virus type I. 1-Phenylpiperidin-4-one has been shown to inhibit viral replication by binding to the viral nucleic acid with high affinity and blocking its synthesis .

Action Environment

The action environment of 1-Phenylpiperidin-4-one Hydrochloride involves avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Analyse Biochimique

Biochemical Properties

1-Phenylpiperidin-4-one hydrochloride plays a significant role in biochemical reactions, particularly in inhibiting viral replication. It achieves this by binding to viral nucleic acids with high affinity, thereby blocking their synthesis . This compound interacts with viral enzymes and proteins, preventing the release of progeny virions from infected cells . The high-affinity binding to nucleic acids is crucial for its antiviral activity.

Cellular Effects

1-Phenylpiperidin-4-one hydrochloride affects various types of cells and cellular processes. It influences cell function by inhibiting viral replication within infected cells, thereby preventing the spread of the virus . This compound impacts cell signaling pathways by interfering with the synthesis of viral nucleic acids, which is essential for viral replication. Additionally, it may affect gene expression and cellular metabolism by altering the normal functioning of infected cells .

Molecular Mechanism

The molecular mechanism of 1-Phenylpiperidin-4-one hydrochloride involves its conversion to piperidone, the active form. This active form binds to viral nucleic acids, inhibiting their synthesis and preventing viral replication . The compound’s high-affinity binding to nucleic acids is a key factor in its antiviral activity. Furthermore, it may inhibit or activate specific enzymes involved in viral replication, thereby exerting its antiviral effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Phenylpiperidin-4-one hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains effective in inhibiting viral replication over extended periods, both in vitro and in vivo

Dosage Effects in Animal Models

The effects of 1-Phenylpiperidin-4-one hydrochloride vary with different dosages in animal models. At lower doses, it effectively inhibits viral replication without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use . Threshold effects and dose-response relationships are crucial for understanding its safety and efficacy.

Metabolic Pathways

1-Phenylpiperidin-4-one hydrochloride is involved in specific metabolic pathways, including its conversion to the active form, piperidone . This conversion is essential for its antiviral activity. The compound interacts with various enzymes and cofactors during its metabolism, which may influence its overall efficacy and safety . Understanding these metabolic pathways is crucial for optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of 1-Phenylpiperidin-4-one hydrochloride within cells and tissues are critical for its antiviral activity. The compound is transported across cell membranes and distributed to infected cells, where it exerts its effects . It may interact with specific transporters or binding proteins that facilitate its localization and accumulation within target cells . These interactions are essential for its antiviral efficacy.

Subcellular Localization

1-Phenylpiperidin-4-one hydrochloride exhibits specific subcellular localization, which is crucial for its activity and function. It may be directed to specific compartments or organelles within infected cells, where it binds to viral nucleic acids and inhibits their synthesis . Targeting signals or post-translational modifications may play a role in directing the compound to these specific locations, enhancing its antiviral activity .

Propriétés

IUPAC Name |

1-phenylpiperidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO.ClH/c13-11-6-8-12(9-7-11)10-4-2-1-3-5-10;/h1-5H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEBZLGYRSNAAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657266 | |

| Record name | 1-Phenylpiperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6328-93-4 | |

| Record name | 6328-93-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenylpiperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,6-Dichlorophenyl)sulfonyl]acetic acid ethyl ester](/img/structure/B1499036.png)

![3-Benzyl-8,8-dimethoxy-3-azabicyclo[3.2.1]octane](/img/structure/B1499056.png)